
7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The diethylamino group attached to the quinoline ring could potentially impart basic properties to the compound, as diethylamine is a weak base .
Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo electrophilic substitution reactions at the benzene ring. The diethylamino group might make the compound a weak base, capable of accepting a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. As a quinoline derivative, it would likely be a crystalline solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Studies
A study on the synthesis and structure-activity relationship of novel melanin-concentrating hormone receptor 1 antagonists based on the 3-aminomethylquinoline derivative highlights the chemical modifications aimed at reducing human ether-a-go-go-related gene (hERG) associated liabilities. This research demonstrates the compound's potent inhibitory activity against hMCHR1 and its potential in suppressing food intake in diet-induced obesity models in rats, showcasing its relevance in pharmacological research for obesity treatment (Kasai et al., 2012).
Antibacterial Activities
Research on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids reveals the preparation and antibacterial activity of these compounds. This study contributes to understanding the chemical basis for antibacterial properties, particularly against Gram-positive and Gram-negative bacteria, and discusses the impact of structural variations on activity (Koga et al., 1980).
Novel Antibacterial Quinolones
A novel antibacterial 8-chloroquinolone study provides insights into the structural modifications for enhancing antibacterial activities against a range of pathogens. This research indicates the compound's significant potency against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, through a detailed structure-activity relationship (SAR) study (Kuramoto et al., 2003).
Fluorinated Heterocycles Synthesis
The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcases the role of fluorinated compounds, including the 7-(diethylamino)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one, in pharmaceutical and agrochemical industries. This research highlights the methodologies for creating fluorinated heterocycles, which are crucial in drug design and agricultural chemicals (Wu et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3S/c1-5-24(6-2)20-13-19-17(12-18(20)23)22(26)21(14-25(19)7-3)29(27,28)16-10-8-15(4)9-11-16/h8-14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESAUGRYABFUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)

![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)

![[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea](/img/structure/B2913542.png)

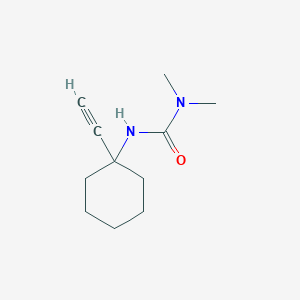
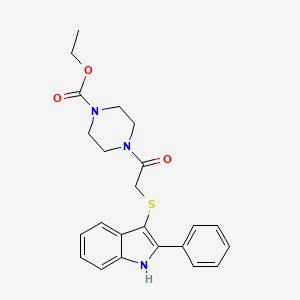
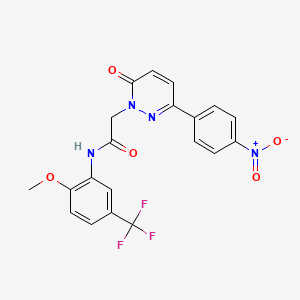
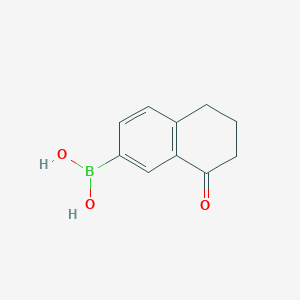

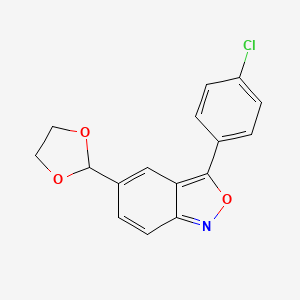
![4-{4-[(Pyrrolidin-1-yl)methyl]phenyl}piperidine dihydrochloride](/img/structure/B2913555.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)